molecular formula C12H21NO2S B11817379 tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate

tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B11817379
M. Wt: 243.37 g/mol
InChI Key: UCMNFVQBOFJDQW-UHFFFAOYSA-N
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Description

tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a sulfur atom (thia) at the 2-position and a nitrogen atom (aza) at the 7-position within the spiro[3.5]nonane framework. The tert-butyl carboxylate group enhances steric bulk and stability, making it valuable in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H21NO2S

Molecular Weight

243.37 g/mol

IUPAC Name

tert-butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C12H21NO2S/c1-11(2,3)15-10(14)13-6-4-12(5-7-13)8-16-9-12/h4-9H2,1-3H3

InChI Key

UCMNFVQBOFJDQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with a sulfur-containing reagent. The reaction conditions often include the use of a base such as triethylamine and a solvent like chloroform or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen atoms or to change the oxidation state of sulfur.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in its structure allow it to form stable complexes with metal ions and other molecules. These interactions can influence various biological pathways and chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent Heteroatom Molecular Formula Molecular Weight CAS Number Key Properties
tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate S Thia C₁₂H₂₁NO₂S 255.37 N/A Hypothetical; higher lipophilicity (predicted) due to sulfur atom.
tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate O Oxa C₁₂H₂₁NO₃ 227.30 240401-27-8 Lower log P (1.1) vs. thia analog; used in drug intermediates .
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate CN None C₁₄H₂₂N₂O₂ 250.3 203662-66-2 Reactive nitrile group; stable under recommended storage .
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate O (oxo) None C₁₃H₂₁NO₃ 239.32 203661-69-2 High polarity (TPSA: 55.8 Ų); used in kinase inhibitor synthesis .
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate Br None C₁₃H₂₂BrNO₂ 304.23 1225276-07-2 Halogenated; suitable for cross-coupling reactions (95% purity) .
tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate OH None C₁₂H₂₁NO₃ 227.30 240401-28-9 Polar (TPSA: 66.8 Ų); derivatization potential via hydroxyl group .

Heteroatom Influence (Thia vs. Oxa):

  • Lipophilicity: The sulfur atom in the thia analog likely increases log P compared to the oxa variant (log P: 1.1 for oxa) due to sulfur’s higher hydrophobicity .
  • Reactivity: Thia-containing compounds may exhibit different metabolic stability and binding affinities in drug design compared to oxa analogs.

Functional Group Variations:

  • Nitrile (CN): The cyano group in QE-9503 (CAS 203662-66-2) introduces reactivity for further functionalization, though hazards are minimal .
  • Bromo (Br): Brominated analogs (e.g., 1225276-07-2) serve as intermediates in Suzuki-Miyaura couplings, with >95% purity for synthetic workflows .

Biological Activity

tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 1239319-82-4) is a compound belonging to the spirocyclic class, characterized by its unique structural features that contribute to its biological activity. This article reviews the biological properties, potential therapeutic applications, and related research findings associated with this compound.

  • Molecular Formula : C₁₃H₂₄N₂O₂S
  • Molecular Weight : 240.34 g/mol
  • Structure : The compound contains a spirocyclic structure which is significant for its biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that spirocyclic compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes, similar to other aza-spiro compounds. For example, studies on related structures have shown inhibition of dihydroorotate dehydrogenase (DHODH), a target in malaria treatment, indicating a possible mechanism for therapeutic effects in parasitic infections .

Neuroprotective Effects

Preliminary studies suggest that spirocyclic compounds may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that similar spirocyclic compounds inhibited bacterial growth by disrupting cell membrane integrity.
Study 2 Investigated the enzyme inhibition potential of aza-spiro compounds against DHODH, showing significant activity at micromolar concentrations.
Study 3 Explored the neuroprotective effects of spirocyclic derivatives in animal models of Alzheimer's disease, reporting reduced cognitive decline and oxidative damage.

The biological activity of this compound is likely due to its structural features that facilitate interactions with biological targets:

  • Enzyme Binding : The spiro structure allows for specific binding to active sites of enzymes.
  • Membrane Interaction : The hydrophobic nature of the tert-butyl group enhances membrane permeability, aiding in antimicrobial action.
  • Neurotransmitter Modulation : The nitrogen atoms within the structure may interact with neurotransmitter receptors, influencing neuronal signaling.

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